3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide
CAS No.: 868676-06-6
Cat. No.: VC4717058
Molecular Formula: C19H15N3O3S2
Molecular Weight: 397.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868676-06-6 |
|---|---|
| Molecular Formula | C19H15N3O3S2 |
| Molecular Weight | 397.47 |
| IUPAC Name | 3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C19H15N3O3S2/c20-12-14-6-8-15(9-7-14)17-13-26-19(21-17)22-18(23)10-11-27(24,25)16-4-2-1-3-5-16/h1-9,13H,10-11H2,(H,21,22,23) |
| Standard InChI Key | JIPNDFDQQJVULA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Introduction
3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide is a complex organic compound with a molecular formula of C19H15N3O3S2 and a CAS number of 868676-06-6. This compound combines a benzenesulfonyl group, a cyanophenyl moiety, and a thiazole ring, which are key components contributing to its unique chemical and biological properties.
Biological Activity
While specific biological activities of 3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide are not detailed in the search results, compounds with similar structures, such as thiazole derivatives, have shown potential in various biological applications. These include antifungal and anticancer activities due to their ability to interact with specific biological targets.
Pharmaceutical Applications
The unique structure of this compound suggests potential applications as a pharmaceutical intermediate. Modifications to its structure could lead to the development of drugs with specific therapeutic effects.
Industrial Applications
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
| Compound | Molecular Formula | CAS Number | Biological Activity |
|---|---|---|---|
| N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | C19H15N3O3S | 914361-45-8 | Antifungal, anticancer potential |
| 3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide | C19H15N3O3S2 | 868676-06-6 | Potential pharmaceutical applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume